

# "1H-Indazole-7-carboxylic acid" molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1H-Indazole-7-carboxylic acid

Cat. No.: B1339810

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An In-Depth Technical Guide to **1H-Indazole-7-carboxylic acid** for Advanced Research

## Introduction

**1H-Indazole-7-carboxylic acid** is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This unique molecular architecture makes it a highly valuable and versatile building block in advanced organic synthesis and medicinal chemistry.<sup>[1][2]</sup> The presence of the carboxylic acid functional group provides a reactive handle for a wide array of chemical transformations, including amide bond formations and coupling reactions, which are fundamental to the construction of complex molecular entities.<sup>[1][2]</sup> Its indazole core is a privileged scaffold found in numerous biologically active compounds, contributing to its significance in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.<sup>[1][3]</sup> This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

## Physicochemical and Structural Properties

The fundamental identity of **1H-Indazole-7-carboxylic acid** is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][4][5][6][7][8]
Molecular Weight	162.15 g/mol	[1][4][5][6][8]
CAS Number	677304-69-7	[1][5]
Appearance	White to pale yellow solid/crystalline powder	[1][9]
Melting Point	~218–222 °C (with decomposition)	[10][11]
Solubility	Slightly soluble in DMSO and Methanol	[9][11]
pKa	3.71 ± 0.10 (Predicted)	[9]

## Synthesis and Purification

The synthesis of **1H-Indazole-7-carboxylic acid** is typically achieved through a multi-step process that begins with the construction of the indazole ring system, followed by the hydrolysis of an ester precursor. The causality behind this common two-step approach lies in the strategic protection of the carboxylic acid as a methyl ester during the potentially harsh ring-formation reaction, followed by a straightforward deprotection to yield the final product.

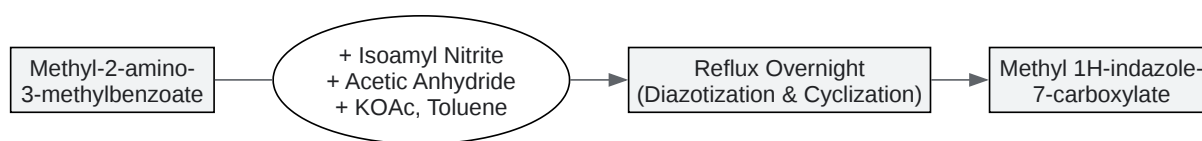
## Experimental Protocol

### Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate (Intermediate)

This step involves a diazotization and cyclization reaction to form the indazole ring. Methyl-2-amino-3-methylbenzoate serves as the starting material. The use of isoamyl nitrite is critical as it acts as the diazotizing agent, converting the primary amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the pyrazole ring fused to the benzene core.

- To a solution of anhydrous toluene (60 mL) under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).[9][10]

- Heat the mixture to reflux.
- Add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.[9][10]
- Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) to the refluxing mixture. [9][10]
- Maintain the reflux overnight to ensure the completion of the reaction.
- Upon cooling, filter the mixture and evaporate the solvent to dryness to yield the crude methyl 1H-indazole-7-carboxylate as a pale brown solid.[9][10]



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Caption: Workflow for the synthesis of the ester intermediate.

### Step 2: Hydrolysis to **1H-Indazole-7-carboxylic acid**

This final step is a saponification reaction, where the methyl ester is hydrolyzed under basic conditions (using potassium hydroxide) to the corresponding carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product.

- Dissolve the crude methyl 1H-indazole-7-carboxylate (e.g., 8.30 g, 33.0 mmol) in methanol (100 mL) and cool the solution to 0 °C.[10]
- Add a 29% aqueous solution of potassium hydroxide (20 mL).[10]
- Allow the reaction mixture to warm to room temperature and stir for 18 hours.[10]
- Monitor the reaction for completion (e.g., by TLC).

- Adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.[\[10\]](#)
- Remove the volatile solvent (methanol) under reduced pressure.[\[10\]](#)
- Partition the residue between brine (100 mL) and ethyl acetate (200 mL). Extract the aqueous layer again with warm ethyl acetate (200 mL).[\[11\]](#)
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.[\[11\]](#)
- Grind the resulting solid with ethyl acetate (30 mL) and isolate by filtration to obtain pure **1H-Indazole-7-carboxylic acid**.[\[10\]](#)[\[11\]](#)

## Spectroscopic Characterization

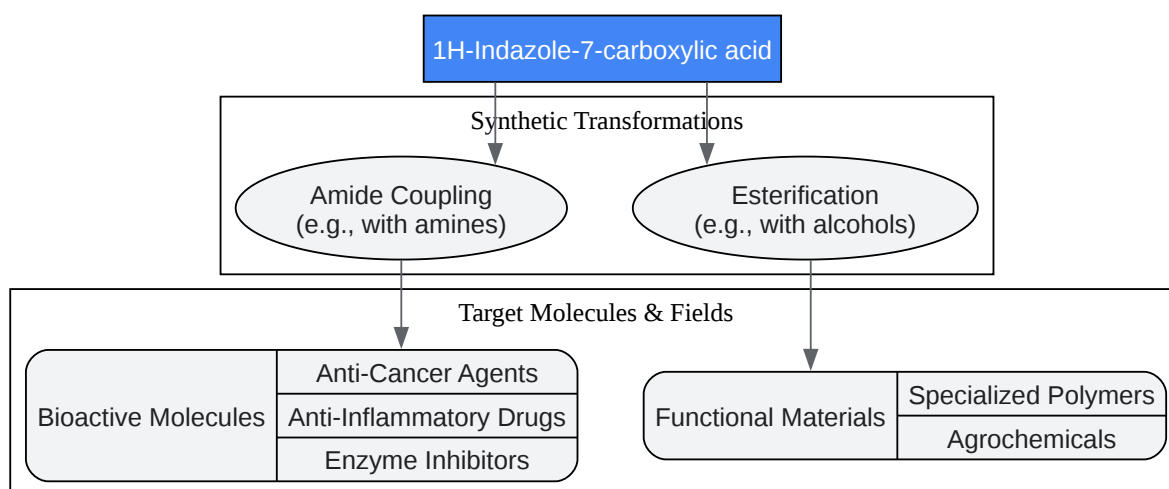
Confirming the structure and purity of the synthesized compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

- $^1\text{H}$  NMR (500 MHz,  $\text{d}_6\text{-DMSO}$ ): The proton NMR spectrum is a key identifier. Expected chemical shifts ( $\delta$ ) are approximately 7.23 (t, 1H), 7.97 (dd, 1H), 8.06 (dd, 1H), and 8.21 (s, 1H). A broad singlet around 13.1 ppm corresponds to the two acidic protons (carboxylic acid and indazole N-H).[\[10\]](#)[\[11\]](#)
- $^{13}\text{C}$  NMR (125 MHz,  $\text{d}_6\text{-DMSO}$ ): The carbon spectrum further confirms the molecular skeleton, with expected chemical shifts ( $\delta$ ) at approximately 113.7, 120.1, 124.6, 126.5, 129.0, 134.3, 138.0, and 167.0 (carbonyl carbon).[\[10\]](#)[\[11\]](#)
- Infrared (IR) Spectroscopy (KBr,  $\text{cm}^{-1}$ ): Key vibrational frequencies include a broad peak around  $3316\text{ cm}^{-1}$  (O-H and N-H stretching), a strong peak at  $1700\text{ cm}^{-1}$  (C=O stretching of the carboxylic acid), and peaks at  $1619$  and  $1592\text{ cm}^{-1}$  (C=C aromatic stretching).[\[10\]](#)
- High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides a highly accurate mass measurement. For  $\text{C}_8\text{H}_7\text{N}_2\text{O}_2$ , the expected  $m/z$  for the  $[\text{M}+\text{H}]^+$  ion is 163.0502, which should closely match the found value.[\[10\]](#)[\[11\]](#)

## Applications in Research and Drug Development

**1H-Indazole-7-carboxylic acid** is not an end product but a crucial starting point for the synthesis of more complex molecules with significant biological activity.

- **Scaffold for Drug Discovery:** It serves as a key building block for pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory agents.<sup>[1]</sup> The indazole moiety is a well-established pharmacophore that interacts with various biological targets.
- **Inhibitor of Nitric Oxide Synthase (NOS):** The compound itself has been identified as an inhibitor of nitric oxide synthases, making it a subject of interest for conditions where NOS modulation is therapeutically relevant.<sup>[9][10][11][12]</sup>
- **Agrochemical and Materials Science:** Beyond pharmaceuticals, its reactivity is harnessed in the creation of novel agrochemicals and functional materials where the specific electronic and structural properties of the indazole ring are desired.<sup>[1]</sup>



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Caption: Role as a versatile building block in synthesis.

## Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

- Storage: The compound should be stored at 0-8 °C in a dry, well-sealed container to prevent degradation.<sup>[1]</sup> Some sources recommend room temperature storage in a sealed, dry environment.<sup>[9][11]</sup>
- Safety: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. ["1H-Indazole-7-carboxylic acid" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339810#1h-indazole-7-carboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1339810#1h-indazole-7-carboxylic-acid-molecular-weight-and-formula)

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